

Physical and chemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B042842

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its thiophene core makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.^[1] It is recognized for its stability and enhanced solubility, which makes it a versatile reagent in organic synthesis.^[2]

Data Summary

The following table summarizes the key physical and chemical properties of **Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate**.

Property	Value	Source(s)
IUPAC Name	Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate	N/A
Synonyms	2-Amino-4,5-dimethyl-3-thiophenecarboxylic Acid Ethyl Ester	[3]
CAS Number	4815-24-1	[1]
Molecular Formula	C ₉ H ₁₃ NO ₂ S	[1]
Molecular Weight	199.27 g/mol	[1]
Appearance	White to almost white clear liquid or Very Pale Yellow solid	[1][4]
Melting Point	90 - 94 °C, 93 °C	[1][4]
Boiling Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Enhanced solubility	[2]
pKa	Data not available	N/A
UV max (MeOH)	310 nm	[3]
Purity	≥ 98% (GC)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate**.

¹H NMR Spectroscopy

A representative ^1H NMR spectrum of **Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate** in CDCl_3 shows the following signals:

- δ 1.2 (t, 3H, $J = 7.0$ Hz): Triplet corresponding to the three protons of the ethyl ester's methyl group.
- δ 2.0 (s, 3H): Singlet for the three protons of the methyl group at position 5 of the thiophene ring.
- δ 2.3 (s, 3H): Singlet for the three protons of the methyl group at position 4 of the thiophene ring.
- δ 4.5 (q, 2H, $J = 7.0$ Hz): Quartet for the two protons of the ethyl ester's methylene group.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. While specific data for the title compound is not readily available, data for a close analog, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows characteristic peaks for the thiophene ring, the ester group, and the methyl substituents.^[5]

IR Spectroscopy

The Infrared (IR) spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm^{-1}) observed for **Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate** are:

- 3433, 3336, 3218 cm^{-1} : N-H stretching vibrations of the primary amine group.
- 2918, 2855 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- 1716 cm^{-1} : C=O stretching vibration of the ester group.
- 1609, 1520 cm^{-1} : C=C stretching vibrations within the thiophene ring.
- 1305, 1047 cm^{-1} : C-O stretching vibrations.

Experimental Protocols

Synthesis via Gewald Reaction

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is commonly synthesized via the Gewald three-component reaction.^[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

3.1.1. Materials and Reagents

- 2-Butanone
- Ethyl cyanoacetate
- Elemental sulfur powder
- Diethylamine (or Morpholine)
- Ethanol
- Water (for quenching)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

3.1.2. Procedure

- In a round-bottomed flask, dissolve 2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in ethanol.^[3]
- To this mixture, add diethylamine (1.0 eq.) dropwise with stirring.^[3]
- Stir the reaction mixture continuously at room temperature for 8 hours or heat to 45-55 °C for 2-3 hours.^[3]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water to precipitate the crude product.^[3]
- Collect the precipitate by filtration and wash with cold ethanol.

- Purify the crude product by recrystallization from ethanol to yield **Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate** as a yellow solid.[3]

Characterization Protocols

3.2.1. Melting Point Determination

The melting point of the purified product can be determined using a standard melting point apparatus. The observed melting point should be within the range of 90-94 °C.[4]

3.2.2. NMR Spectroscopy

- Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integration values to confirm the structure.

3.2.3. IR Spectroscopy

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule.

Applications in Drug Development

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a valuable building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

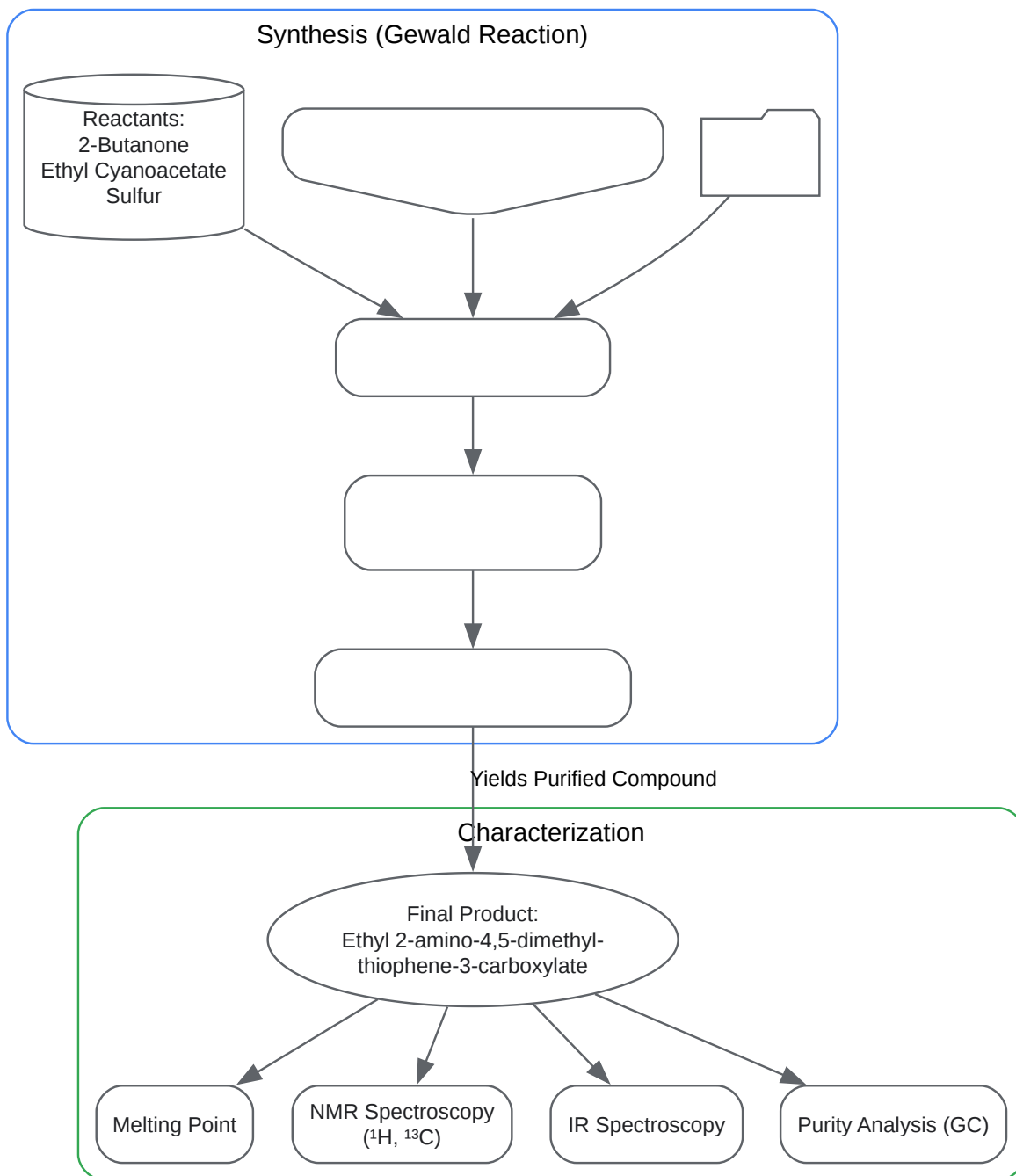
- **Anti-inflammatory and Analgesic Agents:** The compound is used in the preparation of triazine and pyrimidine derivatives that exhibit anti-inflammatory and analgesic properties.[3]

- Antioxidants: It serves as a precursor for the synthesis of antioxidants through the formation of heteroaryl amines.[3]
- Cannabinoid Receptor (CB2) Agonists: This thiophene derivative is a key intermediate in the synthesis of selective CB2 cannabinoid receptor partial agonists, which are being explored for their therapeutic potential.[3]

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate**.

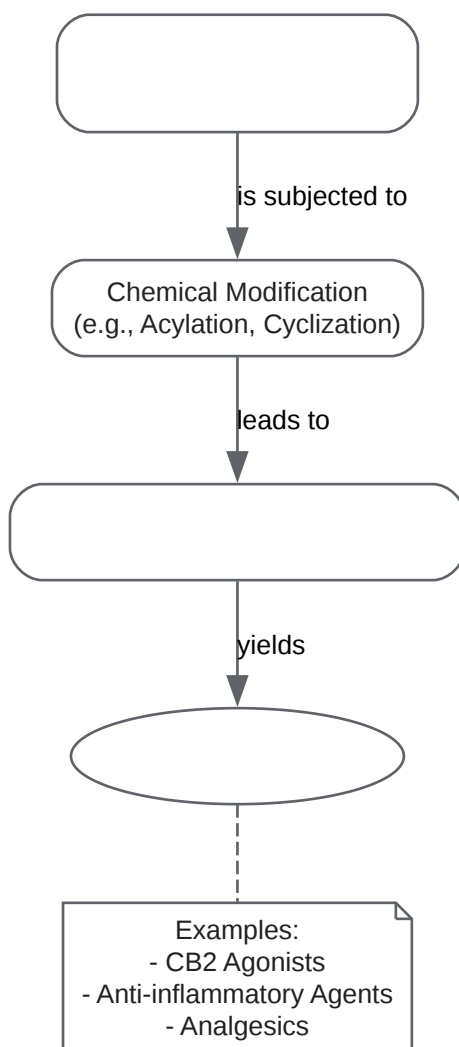


[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from the core compound to its application in the development of bioactive molecules.



[Click to download full resolution via product page](#)

Caption: Role in Bioactive Molecule Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C₉H₁₀N₂O₂S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042842#physical-and-chemical-properties-of-ethyl-2-amino-4-5-dimethylthiophene-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com